molecular formula C11H16FNO3S B5497763 N-(sec-butyl)-4-fluoro-3-methoxybenzenesulfonamide

N-(sec-butyl)-4-fluoro-3-methoxybenzenesulfonamide

Cat. No. B5497763
M. Wt: 261.32 g/mol
InChI Key: ZSHVGJPEKBJHJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical strategies, including electrophilic fluorination techniques that improve enantioselectivity and yield. For instance, a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been introduced for the enantioselective fluorination of silylenol ether, demonstrating the complexity and innovation in synthesizing these compounds (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamides can be elucidated through crystallographic studies, revealing how supramolecular architectures are influenced by intermolecular interactions. For example, the crystal structures of related sulfonamides showcase how C—H⋯πaryl and C—H⋯O interactions lead to the formation of two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including electrophilic fluorination and radical decarboxylative fluorination, showcasing their reactivity and the influence of their functional groups on chemical behavior. Techniques such as using N-fluorobenzenesulfonimide (NFSI) highlight the specific conditions under which these reactions occur and their applications in synthesizing novel compounds (Hayakawa et al., 1999).

Safety and Hazards

As with any chemical, handling “N-(sec-butyl)-4-fluoro-3-methoxybenzenesulfonamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

properties

IUPAC Name

N-butan-2-yl-4-fluoro-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHVGJPEKBJHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluoro-3-methoxyphenyl)sulfonyl](methylpropyl)amine

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